molecular formula C₂₉H₃₁NO₆ B1139983 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside CAS No. 14040-20-1

2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside

Cat. No. B1139983
CAS RN: 14040-20-1
M. Wt: 489.56
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including deacetalation, methylation, benzoylation, and glycosylation processes. For instance, the synthesis route of benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside, a related compound, starts with deacetalation of its 4,6-O-benzylidene derivative, followed by methylation and selective benzoylation to produce various intermediate compounds. These processes illustrate the complexity and precision required in the synthesis of such carbohydrate derivatives (Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of carbohydrate derivatives, including 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside, typically involves a detailed analysis using spectroscopic methods such as 13C-NMR spectroscopy. These analyses provide insights into the conformation and configuration of the molecules, crucial for understanding their chemical behavior and reactivity (Hu, Zhang, Oliver, & Serianni, 2011).

Chemical Reactions and Properties

Chemical reactions involving such molecules typically include glycosylation, deacetylation, and hydrogenolysis. These reactions are essential for modifying the molecular structure to achieve desired functionalities or to produce specific derivatives. For example, glycosylation reactions are crucial for the formation of disaccharide derivatives, demonstrating the molecule's capacity to form complex carbohydrate structures (Matta, Vig, & Abbas, 1984).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. Analysis of these properties is crucial for their application in synthesis and for understanding their behavior under different conditions. The crystalline structure, in particular, can be analyzed using X-ray diffraction techniques to gain insight into the molecular arrangement and stability (Hu, Zhang, Oliver, & Serianni, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are pivotal in defining the applications of these molecules. The selective cleavage of glycosidic linkages, for example, is a crucial reaction for modifying the structure or for the synthesis of new derivatives (Dmitrieve, Knirel, & Kochetkov, 1973).

Scientific Research Applications

  • Synthesis and Adjuvant Activity in Bacterial Peptidoglycan Derivatives : One study focused on synthesizing derivatives of this compound and testing their adjuvant activity. Specifically, they synthesized 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose and found it to be adjuvant active, providing insights into the smallest adjuvant active structure for bacterial peptidoglycan derivatives (Merser, Sinay, & Adam, 1975).

  • Convenient Synthesis of Derivatives : Another study described a convenient synthesis method for producing benzyl 2-acetamido-2-deoxy-α-D-gulopyranoside from the compound . This method provided a straightforward route to N-acetyl-D-gulosamine derivatives, highlighting the compound's role in creating valuable derivatives (Parquet & Sinaÿ, 1971).

  • Glycoside Synthesis for Structural Studies : The synthesis of various glycosides of the compound has been researched, particularly in the context of muramic acid (2-amino-3-O-D-1-carboxyethyl)-2-deoxy-D-glucopyranose). This study is significant for understanding the synthesis processes and the structural analysis of these glycosides (Jeanloz, Walker, & Sinaỹ, 1968).

  • Synthesis of Disaccharide Derivatives : Research has been conducted on the synthesis of disaccharide derivatives from this compound. This includes the study of chemical processes like deacetalation, selective benzoylation, and glycosylation, which are crucial for the production of complex sugar molecules (Matta, Vig, & Abbas, 1984).

properties

IUPAC Name

N-[(4aR,6R,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO6/c1-20(31)30-25-27(32-17-21-11-5-2-6-12-21)26-24(19-34-28(36-26)23-15-9-4-10-16-23)35-29(25)33-18-22-13-7-3-8-14-22/h2-16,24-29H,17-19H2,1H3,(H,30,31)/t24-,25-,26-,27-,28?,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMOQGCMJGSYAM-YXMKFHFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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